N-(4-tert-butylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC14777684
Molecular Formula: C22H28N6O
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28N6O |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | N-(4-tert-butylphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C22H28N6O/c1-15-24-25-19-11-12-20(26-28(15)19)27-13-5-6-16(14-27)21(29)23-18-9-7-17(8-10-18)22(2,3)4/h7-12,16H,5-6,13-14H2,1-4H3,(H,23,29) |
| Standard InChI Key | PRHXDCOUJJEEAY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(C)(C)C |
Introduction
Structural Overview
This compound is composed of three main structural components:
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N-(4-tert-butylphenyl): A phenyl ring substituted with a bulky tert-butyl group at the para position.
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1-(3-methyl124triazolo[4,3-b]pyridazin-6-yl): A fused heterocyclic system combining a triazole and pyridazine ring, with a methyl group at position 3.
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Piperidine-3-carboxamide: A six-membered piperidine ring functionalized with a carboxamide group.
The integration of these features suggests the compound may exhibit unique physicochemical properties such as lipophilicity (due to the tert-butyl group) and hydrogen bonding potential (from the carboxamide group).
Synthesis
While specific synthesis details for this compound are unavailable in the search results, general methods for constructing similar heterocyclic systems include:
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Formation of the Triazolo-Pyridazine Core: This can be achieved via cyclization reactions involving hydrazine derivatives and appropriately substituted pyridazines.
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Amide Bond Formation: The carboxamide group can be introduced using coupling reagents such as carbodiimides (e.g., DCC) or amide bond-forming enzymes.
General Synthetic Scheme:
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Start with a substituted pyridazine precursor.
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React with hydrazine derivatives to form the triazole ring.
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Introduce the piperidine moiety through nucleophilic substitution or reductive amination.
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Couple the resulting intermediate with 4-tert-butylphenylamine to form the final product.
Pharmacological Activities
Compounds containing triazolo[4,3-b]pyridazine scaffolds are known for diverse biological activities:
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Antimalarial Activity: Similar triazolo-pyridazine derivatives have shown efficacy against Plasmodium falciparum in vitro .
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Anti-inflammatory Properties: Molecular docking studies on related compounds suggest potential as inhibitors of inflammatory enzymes like 5-lipoxygenase .
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Anticancer Potential: Triazole-containing compounds have demonstrated cytotoxicity against various cancer cell lines .
Drug Development
The combination of hydrophobic (tert-butyl group) and polar (carboxamide) functionalities makes this compound suitable for drug design targeting specific protein-ligand interactions.
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
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NMR Spectroscopy: For determining proton (H) and carbon (C) environments.
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Mass Spectrometry (MS): For molecular weight confirmation.
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X-Ray Crystallography: To elucidate three-dimensional structure.
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Infrared Spectroscopy (IR): For identifying functional groups like amides.
Data Table: Key Features
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | ~380 g/mol |
| Structural Features | Triazolo-pyridazine core, tert-butylphenyl substituent, piperidine-carboxamide |
| Potential Biological Targets | Enzymes (e.g., falcipain-2, lipoxygenase), receptors involved in inflammation or cancer |
| Analytical Techniques | NMR, MS, IR, X-ray crystallography |
Research Gaps and Future Directions
Despite its promising structure:
This compound represents an exciting scaffold for further optimization in drug discovery programs targeting diseases like malaria, cancer, or inflammatory disorders.
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